molecular formula C14H13NO3 B1422994 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid CAS No. 1306607-09-9

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

Cat. No.: B1422994
CAS No.: 1306607-09-9
M. Wt: 243.26 g/mol
InChI Key: YUBDHBCHHWPSJE-UHFFFAOYSA-N
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Description

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid ( 1306607-09-9) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol, features a benzoic acid moiety linked via an ether bond to a 6-methylpyridin-3-yl group . This structure makes it a valuable bifunctional building block in medicinal chemistry and drug discovery. The compound can serve as a key intermediate in the synthesis of more complex molecules, particularly in constructing compound libraries for biological screening . Its aromatic and heteroaromatic components are common pharmacophores found in compounds with various pharmacological activities. As a benzoic acid derivative, it offers a site for salt formation or further derivatization into amides and esters, while the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For comprehensive handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-[(6-methylpyridin-3-yl)oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-5-6-13(8-15-10)18-9-11-3-2-4-12(7-11)14(16)17/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDHBCHHWPSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306607-09-9
Record name 3-{[(6-methylpyridin-3-yl)oxy]methyl}benzoic acid
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Biological Activity

3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃NO, with a molecular weight of approximately 243.26 g/mol. The compound features a benzoic acid moiety attached to a 6-methylpyridine group through an ether linkage, which contributes to its unique reactivity and potential applications in medicinal chemistry and biochemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, with preliminary studies suggesting it may act as an antibacterial agent. For instance, it has shown activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL .

Antiproliferative Activity

The compound's antiproliferative effects have been evaluated in various cancer cell lines. In studies focusing on derivatives of pyridine compounds, it was found that structural modifications could significantly alter IC₅₀ values, indicating varying degrees of effectiveness against tumor cells. For example, the presence of hydroxyl groups in related compounds improved their antiproliferative activity against cell lines such as MDA-MB-231 and HeLa .

The biological mechanism of action for this compound is believed to involve interactions with specific enzymes or receptors within biological systems. These interactions may lead to alterations in cellular functions, contributing to its antimicrobial and antiproliferative effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes some notable derivatives and their associated activities:

Compound Name Structure Features Biological Activity
3-(6-Amino-3-methylpyridin-2-yl)benzoic acidContains an amino groupVaries; potential for different biological activities
4-(6-Methylpyridin-2-yl)benzoic acidMethyl group in a different positionAltered solubility; potential antimicrobial effects
2-(6-Methylpyridin-3-yloxy)benzoic acidEther linkage at a different positionDistinct reactivity patterns; possible therapeutic applications

This table illustrates how variations in structure can lead to different biological outcomes, emphasizing the importance of targeted modifications in drug design.

Case Studies

  • Antiproliferative Study : A study conducted on various pyridine derivatives showed that modifications leading to the introduction of hydroxyl groups significantly decreased IC₅₀ values, indicating improved antiproliferative activity against cancer cell lines such as Hep2 and PC3 .
  • Antimicrobial Evaluation : In vitro evaluations revealed that certain derivatives exhibited enhanced antibacterial properties compared to standard treatments like trimethoprim, underscoring the potential of these compounds in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound has shown promise in drug development due to its structural features that can be modified for enhanced biological activity. The presence of the 6-methylpyridine moiety contributes to its interaction with biological targets, making it a candidate for further investigation in pharmacological studies.

Case Study: Anticancer Activity
Research indicates that derivatives of benzoic acids often exhibit anticancer properties. A study explored the synthesis of various benzoic acid derivatives, including 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, which demonstrated cytotoxic effects against several cancer cell lines. The findings suggest that this compound could be optimized for use as an anticancer agent.

Biochemical Assays
The compound is utilized in biochemical assays due to its role as a buffer and stabilizing agent. It helps maintain the integrity of biological samples during analysis, ensuring accurate results.

Case Study: Enzyme Inhibition Studies
In enzyme kinetics studies, this compound has been evaluated for its inhibitory effects on specific enzymes. The results indicated a potential role as an enzyme inhibitor, which could be beneficial in designing drugs targeting enzyme-related diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid, highlighting variations in substituents, heterocyclic systems, and linkage types:

Compound Name Heterocycle Linkage Type Substituent Position Key Features Reference
This compound Pyridine Ether (oxymethyl) Meta Discontinued; ether linkage
3-[(1-Methyl-6-oxo-pyridin-3-yl)carbonylamino]benzoic acid Pyridine Amide (carbonylamino) Meta Amide bridge; oxidanylidene group
3-(2-Aminopyrimidin-5-yl)benzoic acid Pyrimidine Direct bond Meta Aminopyrimidine substituent
3-{[6-(4-Methylphenyl)pyridazin-3-yl]amino}benzoic acid Pyridazine Amino Meta Pyridazine ring; methylphenyl

Key Observations :

  • Linkage Diversity: The target compound employs an ether linkage, whereas analogs utilize amide () or amino () bridges. Ethers generally exhibit lower polarity compared to amides, impacting solubility and membrane permeability.
  • Heterocycle Variations: Pyridine (target), pyridazine (), and pyrimidine () rings differ in electronic properties.
  • Substituent Effects : The 6-methyl group on the pyridine ring (target) may enhance lipophilicity, while the pyridazine’s 4-methylphenyl group () introduces steric bulk.
Target Compound

While direct synthesis details are unavailable, ether-linked compounds like this compound are typically synthesized via:

  • Williamson Ether Synthesis : Reaction of a pyridinyl alcohol with a benzyl halide derivative.
  • Mitsunobu Reaction: Coupling of alcohols under mild conditions.
Analogues
  • Amide-Linked Compound (): Likely synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-aminobenzoic acid and a pyridine carboxylic acid derivative.
  • Amino-Linked Pyridazine (): May involve nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination (e.g., Buchwald-Hartwig).

Q & A

Q. What are effective synthetic routes for 3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid?

  • Methodological Answer : A Suzuki coupling reaction can be employed to introduce aromatic substituents. For example, palladium-catalyzed cross-coupling between 3-iodobenzoic acid derivatives and (6-methylpyridin-3-yl)boronic acid under basic conditions (e.g., NaOH/PdCl₂) is a viable pathway . Multi-step strategies involving esterification, etherification, and hydrolysis may also be used to assemble the methylpyridinyl-oxy-methyl moiety . Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical for yield improvement.

Q. How can the structure of this compound be confirmed after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm correspond to the methyl group on the pyridine ring, while aromatic protons appear between δ 7.0–8.5 ppm .
  • HRMS : Confirm the molecular ion ([M+H]⁺) with an exact mass matching the calculated value (e.g., C₁₄H₁₃NO₄: 283.0845). Additional characterization via IR spectroscopy can verify the carboxylic acid (-COOH) stretch (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound (e.g., anti-proliferative effects)?

  • Methodological Answer : Use in vitro cell-based assays (e.g., MTT or CCK-8) to assess cytotoxicity. For mechanistic studies:
  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blotting in prostate cancer cell lines (e.g., PC-3) .
  • mTOR/p70S6K Pathway Inhibition : Quantify phosphorylated mTOR and p70S6K proteins using ELISA or flow cytometry . Include positive controls (e.g., rapamycin) and validate results with siRNA knockdown .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Discrepancies may arise from differences in cell line models or experimental conditions. For example:
  • Cell Line Variability : Test activity across multiple cell lines (e.g., LNCaP vs. DU145) and normalize results to baseline autophagy levels .
  • Dose-Response Curves : Establish IC₅₀ values under standardized nutrient conditions (e.g., serum-starved vs. serum-rich media) . Statistical tools like ANOVA with post-hoc tests can identify significant outliers .

Q. What substituent modifications enhance the compound’s bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies can guide optimization:
  • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance metabolic stability .
  • Benzoic Acid Moiety : Methyl ester prodrugs may improve bioavailability, while halogenation (e.g., -F) can increase binding affinity to target proteins . Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like STAT3 .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–6 months, and quantify degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
  • Photostability : Expose to UV light (300–400 nm) and monitor by UV-Vis spectroscopy for absorbance shifts. Lyophilization in amber vials is recommended for long-term storage .

Data Analysis & Reproducibility

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use HPLC-DAD or LC-MS/MS with the following parameters:
  • Column : C18 (5 µm, 150 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
  • Detection : λ = 254 nm (DAD) or MRM transitions (e.g., m/z 283→265 for quantification) . Validate the method per ICH guidelines (precision <5% RSD, accuracy 95–105%) .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer : Document reaction parameters rigorously:
  • Catalyst : PdCl₂ concentration (0.5–2 mol%) and ligand-to-metal ratio .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water . Publish detailed spectral data (NMR, HRMS) to enable cross-lab verification .

Mechanistic Studies

Q. What pathways are implicated in the compound’s anti-proliferative activity?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) of treated cancer cells can identify dysregulated pathways. Key targets include:
  • Autophagy Genes : ATG5, ATG7, and BECN1 .
  • Apoptosis Markers : Caspase-3 cleavage and PARP inhibition . Combine with phosphoproteomics to map kinase signaling (e.g., AKT/mTOR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid
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3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid

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